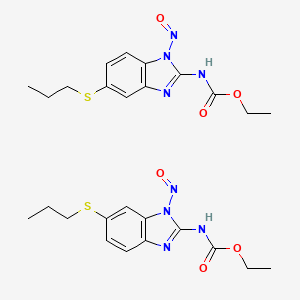
N-Nitroso Albendazole (mixtures of regional isomers)
Description
N-Nitroso Albendazole is a derivative of Albendazole, a benzimidazole compound widely used as an anthelmintic agentThis compound is of interest due to its potential mutagenic and carcinogenic properties, which are characteristic of nitrosamines .
Properties
Molecular Formula |
C26H32N8O6S2 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
ethyl N-(1-nitroso-5-propylsulfanylbenzimidazol-2-yl)carbamate;ethyl N-(1-nitroso-6-propylsulfanylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/2C13H16N4O3S/c1-3-7-21-9-5-6-11-10(8-9)14-12(17(11)16-19)15-13(18)20-4-2;1-3-7-21-9-5-6-10-11(8-9)17(16-19)12(14-10)15-13(18)20-4-2/h2*5-6,8H,3-4,7H2,1-2H3,(H,14,15,18) |
InChI Key |
CCQNYIZBNGLEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N(C(=N2)NC(=O)OCC)N=O.CCCSC1=CC2=C(C=C1)N=C(N2N=O)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso Albendazole can be synthesized through the nitrosation of Albendazole. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired nitroso compound .
Industrial Production Methods
Industrial production of N-Nitroso Albendazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the potential toxicity of nitrosamines .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Albendazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted benzimidazole compounds.
Scientific Research Applications
N-Nitroso Albendazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Research on N-Nitroso Albendazole helps in understanding the biological effects of nitrosamines, including their mutagenic and carcinogenic properties.
Medicine: Studies are conducted to explore the potential therapeutic applications and risks associated with nitrosamine derivatives.
Industry: N-Nitroso Albendazole is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Nitroso Albendazole involves its interaction with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also interacts with proteins and enzymes, affecting their function. These interactions are mediated through the formation of reactive intermediates and covalent binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar mutagenic effects.
N-Nitrosomorpholine (NMOR): Known for its use in research on nitrosamine toxicity.
Uniqueness
N-Nitroso Albendazole is unique due to its derivation from Albendazole, which is an established anthelmintic agent. This unique origin provides insights into the effects of nitrosation on therapeutic compounds and their potential risks and benefits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


